molecular formula C10H7ClN2O3S B1423185 2-((2-Chloro-4-nitrophenoxy)methyl)thiazole CAS No. 851545-78-3

2-((2-Chloro-4-nitrophenoxy)methyl)thiazole

Cat. No.: B1423185
CAS No.: 851545-78-3
M. Wt: 270.69 g/mol
InChI Key: JTWZCMTVRFLATM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-((2-Chloro-4-nitrophenoxy)methyl)thiazole typically involves a multi-step reaction process. One common synthetic route includes the following steps :

    Reduction: Zinc and hydrogen in ethanol are used to reduce the starting material.

    Substitution: Caesium carbonate in N,N-dimethylformamide at 100°C facilitates the substitution reaction.

    Reduction: A second reduction step using zinc and hydrogen in ethanol.

    Coupling: Caesium carbonate and copper(I) iodide in N,N-dimethylformamide at 100°C are used for the final coupling reaction.

Chemical Reactions Analysis

2-((2-Chloro-4-nitrophenoxy)methyl)thiazole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include zinc, hydrogen, caesium carbonate, copper(I) iodide, and N,N-dimethylformamide . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-((2-Chloro-4-nitrophenoxy)methyl)thiazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-((2-Chloro-4-nitrophenoxy)methyl)thiazole involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-((2-Chloro-4-nitrophenoxy)methyl)thiazole can be compared with other similar compounds, such as:

  • **2-

Biological Activity

2-((2-Chloro-4-nitrophenoxy)methyl)thiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and environmental biotechnology. This compound features a unique structure characterized by a thiazole ring and chlorinated nitrophenol moieties, which may contribute to its diverse pharmacological properties.

The molecular formula of this compound is C₁₀H₇ClN₂O₃S, with a molecular weight of approximately 270.69 g/mol. Its structural representation reveals the thiazole moiety linked to a 2-chloro-4-nitrophenoxy group, indicating potential sites for chemical reactivity and biological interaction.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits notable antimicrobial properties. Various bioassays have indicated its effectiveness against certain bacterial strains, potentially making it a candidate for developing new antimicrobial agents. The compound's activity profile includes:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown promising MIC values, indicating effective inhibition of bacterial growth.
  • Mechanism of Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways, although further research is needed to elucidate these mechanisms fully .

Anticancer Activity

The compound is also being explored for its anticancer properties. Thiazole derivatives are known for their ability to induce apoptosis in cancer cells through various mechanisms:

  • In Vitro Studies : Research has demonstrated that this compound can inhibit the proliferation of cancer cell lines, such as A549 (lung adenocarcinoma) and HepG2 (hepatocellular carcinoma). The IC₅₀ values observed in these studies suggest significant cytotoxicity .
  • Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups like chlorine and nitro on the phenyl ring enhances the compound's anticancer efficacy, as seen in related thiazole derivatives .

Environmental Applications

In the field of environmental biotechnology , this compound can be studied for its potential role in bioremediation strategies aimed at degrading chlorinated nitrophenol pollutants. This application is crucial due to the environmental persistence of such compounds and their toxic effects on ecosystems.

Synthesis and Testing

The synthesis of this compound can be achieved through several methods, including:

  • Traditional Synthesis : Utilizing standard organic reactions involving thiazole and chlorinated phenolic compounds.
  • One-Pot Reactions : Recent advancements have allowed for more efficient synthesis routes that reduce the number of steps involved while increasing yield and purity .

Comparative Activity Table

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameActivity TypeIC₅₀ (µM)Notes
This compoundAntimicrobialTBDEffective against specific bacterial strains
4-NitrobenzylthiazoleAnticancer<50Exhibits apoptosis via mitochondrial pathway
BenzothiazoleAntifungalTBDUsed in agricultural applications

Properties

IUPAC Name

2-[(2-chloro-4-nitrophenoxy)methyl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3S/c11-8-5-7(13(14)15)1-2-9(8)16-6-10-12-3-4-17-10/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWZCMTVRFLATM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694756
Record name 2-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851545-78-3
Record name 2-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(2-Chloro-4-nitro-phenoxymethyl)-thiazole is prepared by adding thiazol-2-yl-methanol (2.74 g, 23.76 mmol) to a slurry of sodium hydride (1.21 g of a 60% dispersion in oil, 30.2 mmol) in DMF (10 ml) at 0° C. After several minutes, 2-chloro-1-fluoro-4-nitro-benzene (3.79 g, 21.60 mmol) is added and the reaction mixture warmed to room temperature. The reaction mixture is stirred at room temperature for 3 h, and 60° C. for 16 h. After cooling to room temperature, the reaction mixture is poured into 200 ml water. The resulting precipitate is collected by filtration, washed with water, and dried in vacuo to give 2-(2-chloro-4-nitro-phenoxymethyl)-thiazole (5.80 g, 99%) which is used without further purification.
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.79 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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